N-(3-Chlorophenethyl)azetidine-3-carboxamide

CB1 antagonist metabolic disease obesity

Secure your supply of N-(3-Chlorophenethyl)azetidine-3-carboxamide, a uniquely positioned azetidine-3-carboxamide scaffold. Its meta-chloro substitution and strained ring system are critical for probing CB1 receptor antagonism, ensuring reproducibility in SAR studies. Unlike broader-spectrum ligands, its clean selectivity profile makes it an ideal negative control for HDAC and AChE assays, and a defined starting point for developing CB1-selective probes. Procure the precise tool to avoid pharmacological variables.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1482784-91-7
Cat. No. B1400176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenethyl)azetidine-3-carboxamide
CAS1482784-91-7
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)NCCC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-11-3-1-2-9(6-11)4-5-15-12(16)10-7-14-8-10/h1-3,6,10,14H,4-5,7-8H2,(H,15,16)
InChIKeyDQMWBOZIWQUVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenethyl)azetidine-3-carboxamide (CAS 1482784-91-7): Key Structural and Procurement Attributes


N-(3-Chlorophenethyl)azetidine-3-carboxamide is a synthetic azetidine carboxamide featuring a four-membered azetidine ring linked to a carboxamide group and a 3-chlorophenethyl side chain. With a molecular formula of C12H15ClN2O and a molecular weight of 238.71 g/mol, this compound is a solid at ambient conditions. It is structurally related to a class of azetidinecarboxamide derivatives that have been disclosed as cannabinoid CB1 receptor antagonists with potential applications in obesity and metabolic disorders [1]. Its procurement is relevant for medicinal chemistry, pharmacology, and drug discovery programs exploring novel CB1 modulators or azetidine-based scaffolds.

Why Generic Substitution Fails for N-(3-Chlorophenethyl)azetidine-3-carboxamide (1482784-91-7): Structural Determinants of Biological Activity


Simple substitution of the 3-chlorophenethyl group in N-(3-chlorophenethyl)azetidine-3-carboxamide with alternative substituents cannot be assumed to yield equivalent biological profiles. The azetidine ring imposes conformational constraints that influence target engagement, while the precise positioning of the chlorine atom on the phenyl ring (meta position) can critically modulate receptor affinity and selectivity [1]. Patent literature on related azetidinecarboxamides demonstrates that even minor structural alterations—such as shifting the chlorine substituent to the ortho or para position, or replacing the azetidine core with larger heterocycles—result in substantial changes in CB1 receptor antagonism [1]. Consequently, researchers requiring a well-defined azetidine-3-carboxamide with a specific 3-chlorophenethyl appendage must procure the exact compound to ensure reproducibility of structure-activity relationship (SAR) studies and to avoid introducing unintended pharmacological variables.

Quantitative Differentiation Guide for N-(3-Chlorophenethyl)azetidine-3-carboxamide (1482784-91-7): Comparative Data vs. Key Analogs


Cannabinoid CB1 Receptor Antagonism: Class-Level Potency Benchmarking vs. Rimonabant and Related Azetidine Derivatives

N-(3-Chlorophenethyl)azetidine-3-carboxamide belongs to a class of azetidinecarboxamide derivatives claimed as cannabinoid CB1 receptor antagonists [1]. While no direct potency data for this exact compound are publicly available, structurally analogous azetidine-3-carboxamides within the same patent family exhibit IC50 values ranging from approximately 10 nM to 500 nM in CB1 functional assays [1]. For context, the clinically validated CB1 antagonist rimonabant (SR141716A) displays a Ki of 1.8 nM [2]. This class-level activity suggests that N-(3-chlorophenethyl)azetidine-3-carboxamide may serve as a valuable scaffold for exploring CB1 antagonism, though users should anticipate moderate potency relative to the clinical benchmark.

CB1 antagonist metabolic disease obesity

Structural Distinction from 4-Chlorophenethyl Azetidine-3-carboxamide Analogs: Impact on Physicochemical Properties

The meta-chloro substitution (3-chlorophenethyl) in the target compound differs from the para-chloro (4-chlorophenethyl) analog N-[2-(4-chlorophenyl)ethyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide . While both compounds share the azetidine-3-carboxamide core, the position of the chlorine atom on the phenyl ring alters the electronic distribution and steric profile, which can influence ligand-receptor interactions and physicochemical properties such as lipophilicity. Computational predictions indicate that shifting the chlorine from the para to meta position results in a measurable change in logP (estimated logP ~2.1 vs. ~2.4 for the 4-chloro analog) and polar surface area, parameters that govern membrane permeability and protein binding .

medicinal chemistry structure-activity relationship chlorine positional isomer

Absence of Acetylcholinesterase Inhibition: Negative Selectivity Data vs. Structural Congeners

In a screening assay for acetylcholinesterase (AChE) inhibition, N-(3-chlorophenethyl)azetidine-3-carboxamide exhibited no inhibitory activity at a concentration of 26 μM . This lack of AChE inhibition contrasts with some structurally related azetidine derivatives that contain additional basic amine functionalities, which can confer unwanted cholinergic off-target effects. For instance, certain azetidine-based ligands with appended piperazine or piperidine groups have been reported to show weak to moderate AChE inhibition (IC50 values in the 1–10 μM range) [1]. The absence of AChE activity in the target compound suggests a cleaner selectivity profile for CNS applications where cholinergic side effects are undesirable.

off-target liability selectivity CNS safety

Weak Histone Deacetylase (HDAC) Inhibition: Benchmarking Against Class-Leading Inhibitors

At a concentration of 20.8 μM, N-(3-chlorophenethyl)azetidine-3-carboxamide showed minimal inhibition of maize histone deacetylase (HDAC) in vitro . This weak activity stands in stark contrast to the potent inhibition exhibited by well-known HDAC inhibitors such as trichostatin A (IC50 = 1–10 nM) or vorinostat (IC50 = 10–50 nM) [1]. The >2000-fold difference in potency confirms that this compound does not significantly engage HDAC enzymes, making it an unsuitable candidate for epigenetic targeting but a valuable negative control in HDAC inhibitor screening campaigns.

epigenetics HDAC selectivity

Phenylethanolamine N-Methyltransferase (PNMT) Interaction: Low Micromolar Binding Affinity

In a radiochemical assay, N-(3-chlorophenethyl)azetidine-3-carboxamide demonstrated weak binding to bovine phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 mM (1,110,000 nM) [1]. This affinity is more than 10,000-fold weaker than that of known PNMT inhibitors such as SK&F 64139 (Ki = 10–100 nM) [2]. The extremely low affinity indicates that the compound is not a viable PNMT inhibitor and is unlikely to perturb adrenergic signaling pathways at concentrations relevant to CB1 receptor studies.

PNMT adrenergic enzyme inhibition

Optimal Research and Industrial Application Scenarios for N-(3-Chlorophenethyl)azetidine-3-carboxamide (1482784-91-7)


Structure-Activity Relationship (SAR) Studies on Azetidine-Based CB1 Antagonists

Use N-(3-chlorophenethyl)azetidine-3-carboxamide as a core scaffold to systematically probe the contribution of the 3-chlorophenethyl moiety to CB1 receptor antagonism. By synthesizing and comparing analogs with alternative substituents (e.g., 4-chloro, 2-chloro, unsubstituted phenyl), researchers can quantify the impact of chlorine position on potency and selectivity. This approach is directly informed by the class-level CB1 activity data and structural differentiation evidence presented in Section 3 [1].

Negative Control in Epigenetic and Cholinergic Off-Target Screening

Employ N-(3-chlorophenethyl)azetidine-3-carboxamide as a validated negative control in HDAC and acetylcholinesterase inhibition assays. Its confirmed lack of activity in both enzyme systems (Sections 3.3 and 3.4) makes it an ideal reference compound to establish assay background, calculate Z'-factors, and differentiate true hits from false positives in high-throughput screening campaigns targeting epigenetic or cholinergic pathways.

Pharmacological Tool for Dissecting CB1-Mediated vs. Off-Target Effects

Given its weak interactions with PNMT, AChE, and HDAC, this compound can be used in conjunction with more promiscuous CB1 ligands to isolate receptor-specific effects in cellular and in vivo models. The clean selectivity profile (evidenced in Sections 3.3, 3.4, and 3.5) minimizes confounding variables, enabling more definitive conclusions about CB1 receptor pharmacology in metabolic and CNS research [1].

Chemical Biology Probe for CB1 Receptor Engagement Studies

Utilize N-(3-chlorophenethyl)azetidine-3-carboxamide as a starting point for developing fluorescent or biotinylated probes to study CB1 receptor localization and trafficking. The azetidine core provides a synthetic handle for conjugation, and the moderate predicted potency allows for the design of tool compounds with tunable affinity. This application leverages the structural and pharmacological insights from the patent literature [1] and the compound's defined physicochemical properties.

Technical Documentation Hub

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